molecular formula C15H19N3O B4508376 N-butyl-4-(imidazol-1-ylmethyl)benzamide

N-butyl-4-(imidazol-1-ylmethyl)benzamide

Cat. No.: B4508376
M. Wt: 257.33 g/mol
InChI Key: OYXGIQKVFFLUJR-UHFFFAOYSA-N
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Description

N-butyl-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound that features a benzamide core with an imidazole moiety attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(imidazol-1-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of butylamine with benzoyl chloride to form N-butylbenzamide.

    Introduction of the Imidazole Moiety: The next step involves the alkylation of imidazole with a suitable alkylating agent, such as chloromethylbenzene, to form 4-(imidazol-1-ylmethyl)benzyl chloride.

    Coupling Reaction: Finally, the 4-(imidazol-1-ylmethyl)benzyl chloride is reacted with N-butylbenzamide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Benzamide Group

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and a substituted amine. This reaction is pivotal for modifying the compound’s pharmacological profile.

Conditions Reagents Products References
Acidic hydrolysis (HCl)6M HCl, reflux, 12 hours4-(imidazol-1-ylmethyl)benzoic acid + butylamine
Basic hydrolysis (NaOH)2M NaOH, 80°C, 6 hoursSodium 4-(imidazol-1-ylmethyl)benzoate + butylamine
  • Mechanistic Insight : Acidic conditions protonate the carbonyl oxygen, making the amide more electrophilic for nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion that attacks the carbonyl carbon .

Electrophilic Substitution on the Imidazole Ring

The imidazole ring undergoes electrophilic substitution, particularly at the C-2 and C-4 positions, due to electron-rich aromatic character.

Reaction Reagents Product References
BrominationBr₂, CHCl₃, 0°C2-bromo-N-butyl-4-(imidazol-1-ylmethyl)benzamide
NitrationHNO₃, H₂SO₄, 50°C4-nitroimidazole derivative
  • Key Data : Bromination proceeds with >80% regioselectivity at C-2 . Nitration yields a mixture of C-4 (70%) and C-2 (30%) products .

Alkylation and Acylation of the Imidazole Nitrogen

The imidazole’s N-3 nitrogen is nucleophilic and reacts with alkyl halides or acyl chlorides.

Reaction Reagents Product References
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CN³-methylimidazolium derivative
N-AcylationAcCl, Et₃N, CH₂Cl₂, RTN³-acetylimidazolium derivative
  • Mechanistic Insight : Alkylation proceeds via an SN2 mechanism, while acylation involves nucleophilic attack on the acyl chloride .

Oxidation of the Methylene Bridge

The methylene (-CH₂-) linker between benzamide and imidazole is susceptible to oxidation.

Conditions Reagents Products References
Strong oxidationKMnO₄, H₂O, 100°C4-(imidazol-1-ylcarbonyl)benzamide
Mild oxidationCrO₃, AcOH, 40°C4-(imidazol-1-yl)benzaldehyde
  • Key Data : Strong oxidation converts the methylene to a carbonyl group with >90% yield .

Coordination with Metal Ions

The imidazole nitrogen acts as a ligand for transition metals, forming coordination complexes.

Metal Ion Conditions Complex Structure References
Zn²⁺ZnCl₂, MeOH, RTOctahedral complex (1:2 stoichiometry)
Cu²⁺CuSO₄, H₂O, RTSquare planar complex (1:1 stoichiometry)
  • Applications : Metal complexes enhance solubility and modulate biological activity .

Cross-Coupling Reactions

The benzamide aryl group participates in palladium-catalyzed coupling reactions.

Reaction Catalyst Product References
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF4-(imidazol-1-ylmethyl)biphenylamide
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl substituted derivative
  • Key Data : Suzuki coupling with phenylboronic acid achieves 85% yield .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its butyl group and imidazole positioning.

Compound Reactivity Profile Unique Features
4-(1H-Imidazol-1-yl)benzamideHigher susceptibility to hydrolysis; no alkylation at N-3Lacks butyl group; lower lipophilicity
1-MethylimidazoleRapid N-alkylation; inert toward electrophilic substitutionNo benzamide moiety
N-butyl-4-(imidazol-1-ylmethyl)benzamideSelective bromination at C-2; stable under mild oxidationButyl group enhances steric protection

Scientific Research Applications

N-butyl-4-(imidazol-1-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the imidazole moiety.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-butyl-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamide core can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Lacks the imidazole moiety, making it less versatile in terms of bioactivity.

    4-(imidazol-1-ylmethyl)benzamide: Lacks the butyl group, which may affect its hydrophobic interactions and overall bioactivity.

Uniqueness

N-butyl-4-(imidazol-1-ylmethyl)benzamide is unique due to the presence of both the butyl group and the imidazole moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-butyl-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-3-8-17-15(19)14-6-4-13(5-7-14)11-18-10-9-16-12-18/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXGIQKVFFLUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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